N-Methyl-bis(trifluoroacetamide)

Übersicht

Beschreibung

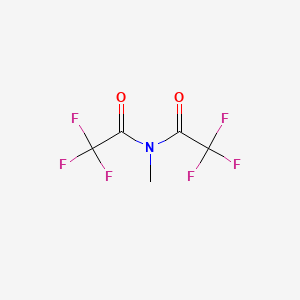

N-Methyl-bis(trifluoroacetamide) is a chemical compound with the molecular formula CF₃CON(CH₃)COCF₃. It is commonly used as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) for the analysis of various compounds, including amphetamine-type stimulants and ketamine . This compound is known for its ability to introduce trifluoroacetyl groups into molecules, making them more volatile and suitable for analysis by GC-MS .

Vorbereitungsmethoden

N-Methyl-bis(trifluoroacetamide) can be synthesized through the reaction of trifluoroacetic anhydride with methylamine . The reaction typically involves the use of a solvent such as pyridine and is carried out at elevated temperatures (around 65°C) for about an hour . Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction time to ensure high yield and purity.

Analyse Chemischer Reaktionen

Reaction Mechanisms and Substrate Specificity

MBTFA primarily acts as an acylating agent , introducing trifluoroacetyl (TFA) groups to nucleophilic sites in organic compounds. Its reactivity spans:

Key Substrates and Conditions

-

Amines : MBTFA reacts rapidly with primary amines (e.g., amphetamines) at room temperature, while secondary amines (e.g., N-methylamphetamine) require higher reagent concentrations or extended reaction times .

-

Carbohydrates : MBTFA derivatizes glucose and fructose into volatile trifluoroacetylated anomers, enabling separation on cyanopropylphenyl GC columns .

Reactivity Trends and Kinetic Insights

-

Steric and Electronic Effects :

-

Dilution Effects :

Comparative Performance with Other Reagents

-

MBTFA outperforms trifluoroacetic anhydride (TFAA) in neutral reaction conditions , avoiding acid-sensitive compound degradation .

Critical Research Findings

Wissenschaftliche Forschungsanwendungen

Derivatization in Gas Chromatography

MBTFA is extensively used for the derivatization of amines, alcohols, and thiols to enhance their detectability during GC analysis. The derivatization process involves converting these compounds into more volatile derivatives that can be efficiently analyzed.

- Case Study: Amphetamines Analysis

A study conducted by Hidvegi et al. demonstrated a fast gas chromatographic mass spectrometric method for determining amphetamine derivatives in human serum and urine using MBTFA. The method involved on-line trifluoroacetylation via co-injection of MBTFA with the sample extract. The researchers categorized amphetamines into three groups based on their reactivity with MBTFA, which significantly influenced the optimization of analytical methods .

Enhanced Sensitivity and Stability

The use of MBTFA increases the sensitivity of GC analyses by adding molecular weight to analytes and forming hydrolytically stable derivatives. This characteristic is particularly beneficial when analyzing complex mixtures or low-concentration samples.

- Research Findings

In another investigation, researchers highlighted that MBTFA could effectively derivatize carbohydrates, leading to improved detection limits in GC-ECD (electron capture detection) systems . This capability is crucial for analyzing biological samples where carbohydrate content may be low.

Case Studies and Research Findings

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

N-Methyl-bis(trifluoroacetamide) is similar to other acylation reagents such as trifluoroacetic anhydride, pentafluoropropionic anhydride, and heptafluorobutyric anhydride . it is unique in its ability to produce highly volatile derivatives of carbohydrates and selectively acylate amines under mild non-acidic conditions . This makes it a preferred reagent for the derivatization of polar compounds in GC-MS analysis .

Similar compounds include:

- Trifluoroacetic anhydride

- Pentafluoropropionic anhydride

- Heptafluorobutyric anhydride

Biologische Aktivität

N-Methyl-bis(trifluoroacetamide) (MBTFA) is a fluorinated acetamide compound commonly utilized in gas chromatography (GC) for the derivatization of polar compounds. Its primary function is to enhance the volatility and detectability of various analytes, particularly in biological samples. This article explores the biological activity of MBTFA, its applications in forensic toxicology, and related research findings.

N-Methyl-bis(trifluoroacetamide) has the molecular formula CHFNO and a molecular weight of approximately 201.07 g/mol. The structure of MBTFA consists of two trifluoroacetamide groups attached to a methyl group, which contributes to its reactivity towards amines, alcohols, and other functional groups.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 201.07 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

| Boiling Point | 120-125 °C |

Derivatization Agent

MBTFA is primarily used as a derivatization agent in GC-MS (Gas Chromatography-Mass Spectrometry), particularly for the analysis of amphetamine-type stimulants, ketamine, and other psychoactive substances in biological matrices such as urine and blood. The derivatization process enhances the separation and detection of these compounds by converting them into more volatile derivatives .

Applications in Forensic Toxicology

Research indicates that MBTFA can effectively derivatize various drugs of abuse, improving their detectability in forensic toxicology. A study highlighted its use in a microwave-assisted derivatization procedure that significantly reduced processing time from over 30 minutes to just 90 seconds while maintaining high extraction efficiencies (80-100%) for targeted analytes .

Case Study: Analysis of Drugs in Biological Samples

In a study focused on the analysis of drugs from alternative specimens (e.g., blood, plasma), MBTFA was employed to derive stable trifluoroacetyl derivatives of cathinones and phenethylamines. The methodology demonstrated linearity across a range of concentrations (5-600 ng/mL), with limits of quantitation established at 5 ng/mL for each compound analyzed .

Stability and Reactivity

The stability of derivatives formed using MBTFA is crucial for accurate analytical results. The compound reacts selectively with hydroxyl groups and primary/secondary amines under mild conditions, allowing for effective derivatization without significant degradation of the target analytes .

Table 2: Comparison of Derivatization Agents

| Derivatization Agent | Advantages | Limitations |

|---|---|---|

| N-Methyl-bis(trifluoroacetamide) | High efficiency for polar compounds | Requires careful handling due to toxicity |

| Trifluoroacetyl anhydride | Established method | Longer reaction times |

| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Versatile for various compounds | Less effective for polar analytes |

Q & A

Q. Basic: What functional groups can MBTFA derivatize, and under what standard conditions?

MBTFA is a versatile derivatization reagent for gas chromatography (GC) that reacts with primary and secondary amines at room temperature, while hydroxyl groups and thiols require elevated temperatures (e.g., 60–80°C) for efficient derivatization . It is particularly effective for sugars, amino acids, alcohols, and phenolic compounds. For example, in carbohydrate analysis, MBTFA derivatizes methoxime-protected sugars under mild conditions (60°C for 60 minutes) to enhance volatility .

Key Reaction Conditions:

- Amines : Room temperature, 10–30 minutes.

- Hydroxyl/Thiol Groups : 60–80°C, 30–60 minutes.

- Byproducts : Neutral acylamides (e.g., methyltrifluoroacetamide) that are highly volatile and rarely require removal .

Q. Basic: What are the advantages of MBTFA over other acylation reagents in GC derivatization?

MBTFA offers mild reaction conditions (non-acidic, no strong catalysts) and generates non-corrosive byproducts , reducing column damage . Unlike reagents like heptafluorobutyric anhydride (HFBA), MBTFA’s byproducts are volatile, simplifying sample cleanup . It is also selective for amines after trimethylsilylation of hydroxyl groups, enabling sequential derivatization in complex matrices .

Q. Advanced: How can reaction parameters be optimized for challenging hydroxyl group derivatization using MBTFA?

Hydroxyl group derivatization with MBTFA is slower than amine reactions. Optimization involves:

- Temperature : Increasing to 80°C accelerates reaction kinetics for sterically hindered hydroxyl groups (e.g., in steroids or polysaccharides) .

- Catalysts : Adding pyridine (10–20 μL) enhances reactivity by scavenging acidic protons, particularly in carbohydrate analysis .

- Time : Extending incubation to 90 minutes improves derivatization efficiency for refractory hydroxyl moieties .

Example Protocol :

Dissolve dried sample in pyridine (10 μL).

Add MBTFA (10 μL) and heat at 60°C for 60 minutes.

Cool and inject directly into GC-MS .

Q. Advanced: How should researchers validate GC-MS methods using MBTFA for trace amine analysis in biological matrices?

Method validation requires:

- Recovery Studies : Spike-and-recovery experiments in urine or plasma to assess matrix effects (e.g., 85–110% recovery for aminoindanes) .

- Precision : Calculate intra- and inter-day relative standard deviations (RSD) for derivatized analytes (target RSD < 15%) .

- Specificity : Compare mass spectra with reference standards to confirm absence of co-eluting interferents .

- Limit of Detection (LOD) : Use signal-to-noise ratios (S/N ≥ 3) for trace amines like dehydronorketamine .

Q. Advanced: How does MBTFA compare to BSTFA or HFBA in derivatizing amine drugs for forensic analysis?

MBTFA is preferred for multi-functional group analysis due to its compatibility with diverse matrices and simplified workflow .

Q. Data Contradiction: How to resolve discrepancies in reported derivatization efficiencies for hydroxyl groups?

Discrepancies often arise from moisture content or matrix complexity . For example, residual water in freeze-dried samples can hydrolyze MBTFA, reducing yield. Solutions include:

- Strict anhydrous conditions : Use molecular sieves or dry under nitrogen .

- Matrix-specific optimization : Adjust pyridine volume (e.g., 20 μL for urine vs. 10 μL for plasma) .

- Cross-validation : Compare results with alternative methods (e.g., silylation with BSTFA) to identify systematic errors .

Q. Basic: Why is pyridine used in MBTFA derivatization protocols?

Pyridine acts as a base catalyst , neutralizing acidic protons released during trifluoroacetylation. This prevents side reactions and improves derivatization efficiency, especially for hydroxyl-rich compounds like sugars .

Q. Advanced: What strategies mitigate matrix effects when derivatizing complex biological samples with MBTFA?

- Sample Cleanup : Solid-phase extraction (SPE) with anion-exchange cartridges removes salts and proteins before derivatization .

- Derivatization Order : Perform trimethylsilylation of hydroxyl groups first, followed by MBTFA acylation of amines, to avoid competition .

- Internal Standards : Use deuterated analogs (e.g., d5-amphetamine) to correct for signal suppression in GC-MS .

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-N-methyl-N-(2,2,2-trifluoroacetyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F6NO2/c1-12(2(13)4(6,7)8)3(14)5(9,10)11/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGBWLXGUPTXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(F)(F)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218623 | |

| Record name | N-Methyl-bis(trifluoroacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | N-Methyl-bis(trifluoroacetamide) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16020 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

685-27-8 | |

| Record name | N-Methylbis(trifluoroacetyl)imide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-bis(trifluoroacetamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-bis(trifluoroacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.